molecular formula C6H4Cl2O4S2 B1266731 1,2-Benzenedisulfonyl dichloride CAS No. 6461-76-3

1,2-Benzenedisulfonyl dichloride

Cat. No. B1266731
Key on ui cas rn: 6461-76-3
M. Wt: 275.1 g/mol
InChI Key: YBGQXNZTVFEKEN-UHFFFAOYSA-N
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Patent
US04818756

Procedure details

A solution of 0.65 mol of ammonia in 1,050 ml of absolute ethanol is added dropwise, with stirring, to 0.13 mol of 1,2-benzenedisulphonyl chloride in 720 ml of absolute toluene at 25° C. The mixture is stirred a further hour, slight cloudiness is removed by filtration through a layer of kieselguhr, and the filtrate is evaporated to dryness. The ammonium salt of 1,3,2-benzodithiazole 1,1,3,3-tetroxide is obtained.
Quantity
0.65 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step Two
Quantity
720 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]1([S:12](Cl)(=[O:14])=[O:13])[C:3]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1>C(O)C.C1(C)C=CC=CC=1>[S:12]1(=[O:14])(=[O:13])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[S:8](=[O:10])(=[O:9])[NH:1]1

Inputs

Step One
Name
Quantity
0.65 mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.13 mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)S(=O)(=O)Cl
Name
Quantity
720 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slight cloudiness is removed by filtration through a layer of kieselguhr
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
S1(NS(C2=C1C=CC=C2)(=O)=O)(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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